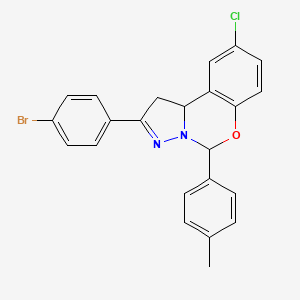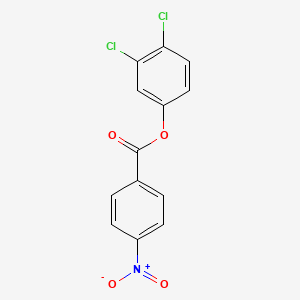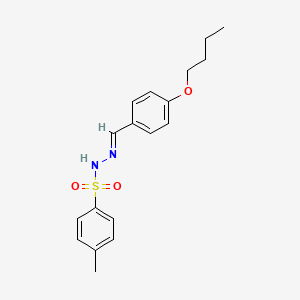![molecular formula C23H21BrN2O2S2 B11990366 (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11990366.png)
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de tiazolidinona, un grupo bromofenilo y una porción de indolona. Este compuesto es de gran interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta de síntesis común incluye los siguientes pasos:
Formación del anillo de tiazolidinona: El paso inicial involucra la reacción de un derivado bromofenilo con una tioamida en condiciones básicas para formar el anillo de tiazolidinona.
Formación de indolona: El siguiente paso involucra la ciclización del intermedio con un derivado de indol apropiado en condiciones ácidas.
Ensamblaje final: El paso final incluye la condensación del intermedio de tiazolidinona con el derivado de indolona bajo condiciones controladas de temperatura y solvente para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta de síntesis anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores automatizados, control preciso de los parámetros de reacción y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción que utilizan agentes como el borohidruro de sodio pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles en condiciones básicas o neutras.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de tiazolidinona reducidos.
Sustitución: Derivados de bromofenilo sustituidos.
Aplicaciones Científicas De Investigación
(3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente antiinflamatorio, antimicrobiano y anticancerígeno.
Estudios biológicos: Se utiliza en investigación para comprender su interacción con objetivos biológicos como enzimas y receptores.
Aplicaciones industriales: El compuesto se explora para su uso en la síntesis de materiales avanzados y como precursor en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de (3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona involucra su interacción con objetivos moleculares específicos:
Objetivos moleculares: Enzimas, receptores y proteínas involucradas en vías inflamatorias, paredes celulares microbianas y proliferación de células cancerosas.
Vías involucradas: El compuesto puede inhibir enzimas o receptores clave, lo que lleva a la interrupción de las vías biológicas esenciales para la progresión de la enfermedad.
Comparación Con Compuestos Similares
Compuestos similares
- (3Z)-3-[(4-bromofenil)imino]-2,3-dihidro-1H-indol-2-ona
- (3Z)-3-{[(4-bromofenil)amino]metilideno}-3,4-dihidro-2H-1-benzopirano-2,4-diona
Singularidad
- Singularidad estructural : La presencia del anillo de tiazolidinona y el patrón de sustitución específico en la porción de indolona lo hace único en comparación con compuestos similares.
- Actividad biológica : La estructura única contribuye a sus distintas actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación en química medicinal y desarrollo de fármacos.
Este artículo detallado proporciona una descripción general completa de (3Z)-3-[3-(4-bromofenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-1-hexil-1,3-dihidro-2H-indol-2-ona, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C23H21BrN2O2S2 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(5Z)-3-(4-bromophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-2-3-4-7-14-25-18-9-6-5-8-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-12-10-15(24)11-13-16/h5-6,8-13H,2-4,7,14H2,1H3/b20-19- |
Clave InChI |
COHJZGRQHOUHCG-VXPUYCOJSA-N |
SMILES isomérico |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)/C1=O |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)

![[(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)

![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylthio)butanoate](/img/structure/B11990321.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990325.png)

![Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990346.png)

![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
